1,3,5-Tris((pyridin-4-ylthio)methyl)benzene
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Overview
Description
1,3,5-Tris((pyridin-4-ylthio)methyl)benzene is a heterocyclic compound with the molecular formula C24H21N3S3 and a molecular weight of 447.65 g/mol . This compound is characterized by the presence of three pyridine rings attached to a benzene core through thioether linkages.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris((pyridin-4-ylthio)methyl)benzene typically involves the reaction of 1,3,5-tris(bromomethyl)benzene with pyridine-4-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . The general reaction scheme is as follows:
1,3,5-tris(bromomethyl)benzene+3pyridine-4-thiol→this compound+3HBr
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tris((pyridin-4-ylthio)methyl)benzene can undergo various chemical reactions, including:
Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Substitution: Nitrated or halogenated derivatives of the compound
Scientific Research Applications
1,3,5-Tris((pyridin-4-ylthio)methyl)benzene has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,3,5-Tris((pyridin-4-ylthio)methyl)benzene is primarily related to its ability to coordinate with metal ions through the nitrogen atoms of the pyridine rings and the sulfur atoms of the thioether linkages. This coordination can lead to the formation of stable complexes with various metal ions, which can be utilized in catalysis, material science, and biochemical applications .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(pyridin-4-ylethynyl)benzene: Similar structure but with ethynyl linkages instead of thioether linkages.
1,3,5-Tris(pyridin-4-ylmethoxy)benzene: Similar structure but with methoxy linkages instead of thioether linkages.
Uniqueness
1,3,5-Tris((pyridin-4-ylthio)methyl)benzene is unique due to the presence of thioether linkages, which provide distinct chemical properties such as increased flexibility and the ability to undergo oxidation reactions. These properties make it a valuable compound for the synthesis of coordination polymers and metal-organic frameworks .
Properties
Molecular Formula |
C24H21N3S3 |
---|---|
Molecular Weight |
447.6 g/mol |
IUPAC Name |
4-[[3,5-bis(pyridin-4-ylsulfanylmethyl)phenyl]methylsulfanyl]pyridine |
InChI |
InChI=1S/C24H21N3S3/c1-7-25-8-2-22(1)28-16-19-13-20(17-29-23-3-9-26-10-4-23)15-21(14-19)18-30-24-5-11-27-12-6-24/h1-15H,16-18H2 |
InChI Key |
GATXVSNFRHCGAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1SCC2=CC(=CC(=C2)CSC3=CC=NC=C3)CSC4=CC=NC=C4 |
Origin of Product |
United States |
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